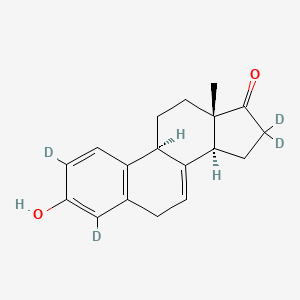

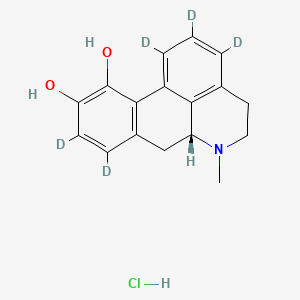

雌马酚-d4

描述

Equilin-d4 is the deuterium labeled Equilin . Equilin is an important member of the large group of oestrogenic substances and is chemically related to menformon (oestrone) . It is synthesized in the microsomes of mare placenta .

Synthesis Analysis

Equilin-d4 has been used as a performance reference compound in pollutant analysis using passive samplers . A direct injection method using 100 μL of water sample was carried out . This method saves time, reduces handling errors and analytical variability, and is sensitive enough to detect hormones in surface and drinking water at ng/L levels .Molecular Structure Analysis

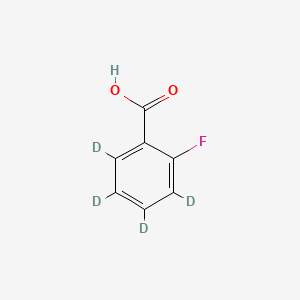

The molecular formula of Equilin-d4 is C18H16D4O2 . The molecular weight is 272.37 . The structure of Equilin-d4 is similar to that of Equilin, with four deuterium atoms replacing four hydrogen atoms .Chemical Reactions Analysis

Equilin-d4 has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .科学研究应用

DNA 相互作用和致突变潜力

研究揭示了马雌激素衍生物(如雌马酚)与 DNA 的相互作用及其致突变潜力。Suzuki 等人 (2004) 研究了人类 DNA 聚合酶 η 和 κ 如何合成马雌激素衍生的 DNA 加合物,强调了激素替代疗法 (HRT) 增加癌症风险的风险。Ding 等人 (2007) 的另一项研究重点关注 4-羟基雌马酚腺嘌呤损伤在 DNA 双链中的结构效应和致突变活性,雌马酚和雌马酚的关键代谢物 (Suzuki, Yasui, Laxmi, Ohmori, Hanaoka, & Shibutani, 2004) (Ding, Shapiro, Geacintov, & Broyde, 2007)。

结构特性和立体效应

Ding 等人 (2008) 对雌马酚-DNA 加合物的构象特性提供了见解,展示了立体化学和碱基损伤如何影响 DNA 结构,可能影响这些加合物的致突变性和修复敏感性 (Ding, Shapiro, Cai, Geacintov, & Broyde, 2008)。

环境影响和检测

Aylaz 和 Andaç (2022) 开发了一种用于检测天然水资源中雌马酚的重量纳米传感器,解决了绝经后激素补充剂中使用的雌激素激素对环境的影响 (Aylaz & Andaç, 2022)。

激素活性及内分泌干扰

Bass 等人 (2019) 的研究检查了雌马酚对甲状腺激素信号传导的影响,尤其是在非洲爪蟾蝌蚪的发育中,有助于理解其作为内分泌干扰物的潜力 (Bass, Husain, Dahora, & Thompson, 2019)。

核磁共振和计算研究

Zhang 等人 (2009) 对寡核苷酸双链中雌马酚衍生的 DNA 氰汀加合物的结构特性进行了核磁共振和计算研究,揭示了在细胞环境中处理这些损伤的见解 (Zhang, Ding, Kolbanovskiy, Shastry, Kuzmin, Bolton, Patel, Broyde, & Geacintov, 2009)。

作用机制

Target of Action

Equilin-d4, a deuterium-labeled form of Equilin, primarily targets estrogen receptors in various tissues, including female reproductive organs, breasts, hypothalamus, and pituitary . These receptors play a crucial role in the development and maintenance of the female reproductive system and secondary sex characteristics .

Mode of Action

Equilin-d4, like other estrogens, enters the cells of responsive tissues where it interacts with a protein receptor . This interaction leads to an increase in the rate of synthesis of DNA, RNA, and some proteins . This process is essential for promoting growth and development of the vagina, uterus, fallopian tubes, and enlargement of the breasts .

Biochemical Pathways

Equilin-d4 affects several biochemical pathways. One significant pathway is the nuclear factor kappa-B (NF-κB) signaling pathway . Equilin-d4 increases the expression of proteins involved in NF-κB activation . This activation can lead to various downstream effects, including the increased expression of adhesion molecules E-selectin and intercellular adhesion molecule-1 .

Pharmacokinetics

Studies on conjugated equine estrogens, which include equilin, suggest that these compounds undergo extensive metabolism in the body . The use of deuterium labeling in Equilin-d4 is intended to affect the pharmacokinetic and metabolic profiles of the drug .

Result of Action

The action of Equilin-d4 results in various molecular and cellular effects. For instance, it has been found to increase the growth of cortical neurons via an NMDA receptor-dependent mechanism . Additionally, Equilin-d4 can increase the adherence of monocytoid cells to human umbilical vein endothelial cells (HUVECs), which is a crucial step in the onset of atherosclerosis .

安全和危害

未来方向

生化分析

Biochemical Properties

Equilin-d4, like its parent compound Equilin, interacts with various biomolecules, particularly enzymes and proteins. It is known to interact with estrogen receptors (ERs), specifically ERα and ERβ . The interaction of Equilin-d4 with these receptors influences the synthesis of DNA, RNA, and some proteins .

Cellular Effects

Equilin-d4 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Equilin-d4 has been shown to increase the growth of cortical neurons via an NMDA receptor-dependent mechanism .

Molecular Mechanism

The molecular mechanism of action of Equilin-d4 involves its interaction with estrogen receptors in responsive tissues such as female organs, breasts, hypothalamus, and pituitary . Upon interaction with these receptors, Equilin-d4 increases the rate of synthesis of DNA, RNA, and some proteins .

Temporal Effects in Laboratory Settings

It is known that the compound has a significant impact on the growth of cortical neurons

Metabolic Pathways

Equilin-d4 is likely involved in similar metabolic pathways as Equilin. Equilin is converted into 17β-dihydroequilin in the liver and in other tissues

属性

IUPAC Name |

(9S,13S,14S)-2,4,16,16-tetradeuterio-3-hydroxy-13-methyl-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3-5,10,14,16,19H,2,6-9H2,1H3/t14-,16+,18+/m1/s1/i3D,7D2,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRLQDKEXYKHJB-DLIXUXMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC2=C(CC=C3[C@@H]2CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C)C(=C1O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746572 | |

| Record name | 3-Hydroxy(2,4,16,16-~2~H_4_)estra-1,3,5(10),7-tetraen-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285979-79-5 | |

| Record name | 3-Hydroxy(2,4,16,16-~2~H_4_)estra-1,3,5(10),7-tetraen-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 285979-79-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4S)-4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-methylpropane-2-sulfinamide](/img/structure/B589453.png)